molecular formula C20H25N5O8S2 B3182600 头孢泊多肟酯杂质 B CAS No. 947692-14-0

头孢泊多肟酯杂质 B

货号 B3182600
CAS 编号: 947692-14-0
分子量: 527.6 g/mol
InChI 键: IETSABQUOKHCMQ-PUONPJMJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefpodoxime Proxetil Impurity B is an impurity of Cefpodoxime Proxetil . Cefpodoxime Proxetil is an oral, third-generation cephalosporin antibiotic . The chemical name of Cefpodoxime Proxetil Impurity B is (1RS)-1- [ [ (1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7- [ [ (2Z)-2- (2-aminothiazol-4-yl)-2- (methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate .


Synthesis Analysis

During the synthesis of Cefpodoxime Proxetil, along with known impurities, one unknown impurity was detected at a level of 0.1-0.2% at a relative retention time of 0.43 by HPLC analysis . This impurity was synthesized and characterized by spectral data .


Molecular Structure Analysis

The molecular structure of Cefpodoxime Proxetil Impurity B was deduced via comparison with the fragmentation patterns of Cefpodoxime Proxetil .


Chemical Reactions Analysis

Reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) was used to characterize impurities in Cefpodoxime Proxetil . Stress tests were designed and performed based on the mechanisms by which cephalosporins are degraded .


Physical And Chemical Properties Analysis

Cefpodoxime Proxetil was found to be a poorly water-soluble drug with low bioavailability when orally administered . The physical and chemical properties of Cefpodoxime Proxetil Impurity B are not explicitly stated in the search results.

科学研究应用

Enhancement of Solubility and Permeability

Specific Scientific Field

Pharmaceutical Science

Summary of the Application

The goal of this study was to design Cefpodoxime Proxetil SMEDDS (self-microemulsifying drug delivery system), to improve solubility and permeability which could improve therapeutic performance and drug loading capacity .

Methods of Application or Experimental Procedures

Castor oil, Tween 80, PEG 400 were used as the oil, surfactant, and, co-surfactant respectively. A ternary phase diagram was used to choose the best formulations. Selected formulations were evaluated for various parameters .

Results or Outcomes

According to the findings, all SMEDDS formulations had nano-sized globules, good stability, and rapid dispersibility of microemulsions, which were clear and slightly bluish in colour, and no symptoms of phase separation, creaming or, cracking. Intestinal permeability studies of SMEDDS formulations show that the drug diffused through a biological membrane is more when given in form of SMEDDS .

Treatment of Respiratory Tract Infection in Children

Specific Scientific Field

Pediatric Medicine

Summary of the Application

A study was conducted to determine the efficacy and safety of cefpodoxime proxetil (CFP) dispersible tablets in the treatment of respiratory tract infection in children .

Methods of Application or Experimental Procedures

A retrospective analysis was conducted on 118 children with upper respiratory tract infection who received antibiotic treatment between March 2018 and March 2021. The control group was treated with cefradine and the CFP group was treated with CFP dispersible tablets .

Results or Outcomes

The bacterial strain clearance rate of the CFP group was 96.2% and the total infection control rate was 94.92%. There were only four cases of adverse reactions after treatment with CFP, a result similar to that of other antibiotics .

Enhancement of Bioavailability Using Polymeric Microparticles

Summary of the Application

The goal of this study was to enhance the bioavailability of Cefpodoxime Proxetil using different polymeric microparticles .

3. Methods of Application or Experimental Procedures: Polymers (methylcellulose, sodium alginate, and chitosan) were precipitated on the surface of cefpodoxime proxetil using sodium citrate and calcium chloride as salting-out agents .

Results or Outcomes

The dissolution studies demonstrate a marked increase in the dissolution rate in comparison with pure drug. The in vivo studies revealed that the optimized formulations provided improved pharmacokinetic parameter in rats as compared with pure drug .

Formulation of Solid Dispersion

Summary of the Application

The goal of this study was to formulate a solid dispersion of Cefpodoxime Proxetil to enhance drug absorption, obtain a homogeneous small amount distribution of drug in solid state, stabilize unstable drugs and protect against decomposition .

3. Methods of Application or Experimental Procedures: The study involved the preparation of a solid dispersion of Cefpodoxime Proxetil .

Results or Outcomes

The study found that the formulation of Cefpodoxime Proxetil as a solid dispersion could enhance its absorption and stability .

Improving Bioavailability through Gastro Retentive Dosage Form

Summary of the Application

This study aimed to improve the bioavailability of Cefpodoxime Proxetil by formulating it as a gastro retentive dosage form .

3. Methods of Application or Experimental Procedures: The study involved the formulation of Cefpodoxime Proxetil as a gastro retentive dosage form .

Results or Outcomes

The study found that the formulation of Cefpodoxime Proxetil as a gastro retentive dosage form could improve its bioavailability .

未来方向

Cefpodoxime Proxetil impurities reference standards are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . It is also useful in the identification of unknown impurities and the assessment of genotoxic potential .

属性

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O8S2/c1-8(2)31-20(29)33-10(4)32-18(28)14-9(3)6-34-17-13(16(27)25(14)17)23-15(26)12(24-30-5)11-7-35-19(21)22-11/h7-8,10,13,17H,6H2,1-5H3,(H2,21,22)(H,23,26)/b24-12-/t10?,13-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETSABQUOKHCMQ-PUONPJMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401098995
Record name 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefpodoxime Proxetil Impurity B

CAS RN

947692-14-0
Record name 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947692-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl 3-de(methoxymethyl) cefpodoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL 3-DE(METHOXYMETHYL) CEFPODOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4E4W46SZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefpodoxime Proxetil Impurity B
Reactant of Route 2
Reactant of Route 2
Cefpodoxime Proxetil Impurity B
Reactant of Route 3
Reactant of Route 3
Cefpodoxime Proxetil Impurity B
Reactant of Route 4
Reactant of Route 4
Cefpodoxime Proxetil Impurity B
Reactant of Route 5
Cefpodoxime Proxetil Impurity B
Reactant of Route 6
Reactant of Route 6
Cefpodoxime Proxetil Impurity B

Citations

For This Compound
1
Citations
J Li, D Zhang, C Hu - Acta Pharmaceutica Sinica B, 2014 - Elsevier
… Compared to standard chromatograms provided by EDQM, the cefpodoxime proxetil impurity B (I, II), C, D (I, II) peaks and impurity H (I, II) peaks were detected and marked by the …
Number of citations: 8 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。